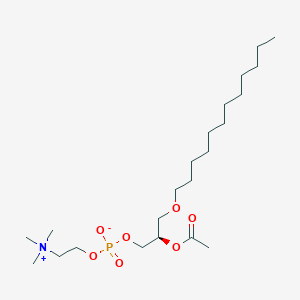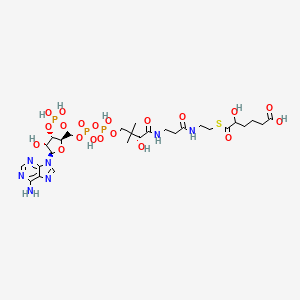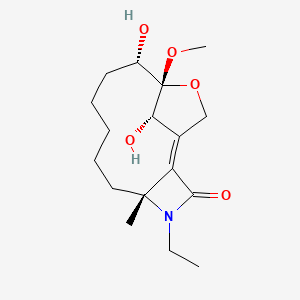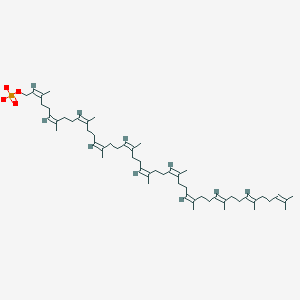
di-trans,octa-cis-Undecaprenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditrans,polycis-undecaprenyl phosphate(2-) is dianion of ditrans,polycis-undecaprenyl phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It is a conjugate base of a ditrans,polycis-undecaprenyl phosphate.
Applications De Recherche Scientifique
Enzymatic Functions and Structures
Di-trans,octa-cis-Undecaprenyl phosphate plays a crucial role in bacterial cell wall biosynthesis. The enzyme undecaprenyl diphosphate synthase (UPS) catalyzes the cis-prenyl chain elongation to produce undecaprenyl diphosphate (UPP), which is indispensable for bacterial cell walls. UPS's structure, classified into a unique protein fold family, differs significantly from the common isoprenoid synthase fold, indicating a distinct mechanism in isoprenoid biosynthesis (Fujihashi et al., 2001).
Role in Glycosylation and Cell Wall Synthesis
Di-trans,octa-cis-Undecaprenyl phosphate is integral to bacterial N-linked glycosylation. Its precursor, undecaprenyl pyrophosphate bacillosamine (Und-PP-Bac), is a key intermediate in the asparagine-linked glycosylation pathway of Campylobacter jejuni. The synthesis of Und-PP-Bac allows for the investigation of enzymes in the bacterial glycosylation pathway, providing insights into eukaryotic processes, which are currently less understood (Weerapana et al., 2005).
Impacts on Bacterial Morphology
Disrupting pathways that utilize di-trans,octa-cis-Undecaprenyl phosphate can lead to significant morphological defects in bacteria. In Escherichia coli, interruptions in the biosynthesis of O antigen or lipopolysaccharide core, both of which require Undecaprenyl phosphate (Und-P), result in cell shape deformities. This suggests that accumulation of intermediates in these pathways can indirectly impair peptidoglycan synthesis by sequestering Und-P, indicating its critical role in maintaining bacterial cell integrity (Jorgenson & Young, 2016).
Synthesis and Quantification in Bacterial Membranes
The quantification and analysis of undecaprenyl phosphate and its derivatives in bacterial membranes have been studied. A high-performance liquid chromatography (HPLC) procedure has been developed, indicating the presence and relative quantities of these compounds in different bacterial species. Such studies are critical in understanding the role and regulation of undecaprenyl phosphate in bacterial cell wall synthesis (Barreteau et al., 2009).
Potential as a Drug Target
Given its pivotal role in bacterial cell wall biosynthesis, di-trans,octa-cis-Undecaprenyl phosphate and its synthesizing enzymes represent potential targets for antibacterial drug development. Studies have identified small molecules that inhibit undecaprenyl diphosphate synthase (UppS), demonstrating their potential in enhancing the efficacy of existing antibiotics and providing new avenues for therapeutic intervention (Czarny & Brown, 2016).
Propriétés
Nom du produit |
di-trans,octa-cis-Undecaprenyl phosphate |
|---|---|
Formule moléculaire |
C55H89O4P-2 |
Poids moléculaire |
845.3 g/mol |
Nom IUPAC |
[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] phosphate |
InChI |
InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/p-2/b46-25+,47-27+,48-29-,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- |
Clé InChI |
UFPHFKCTOZIAFY-NTDVEAECSA-L |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




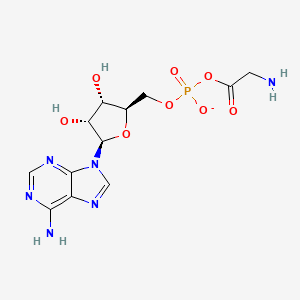
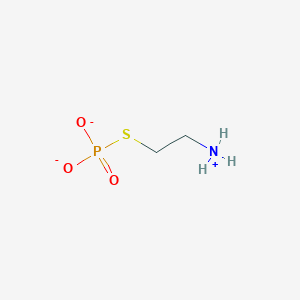
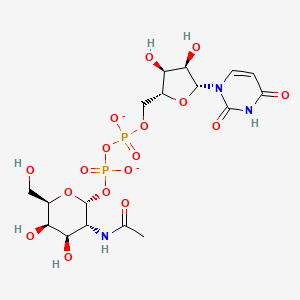
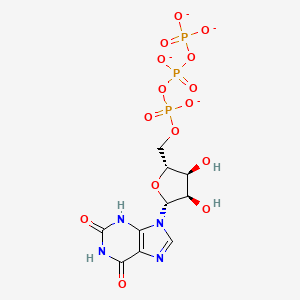
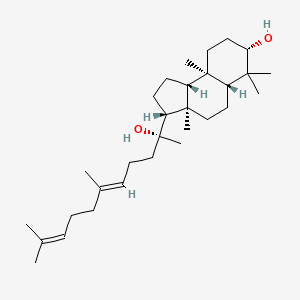
![(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261649.png)

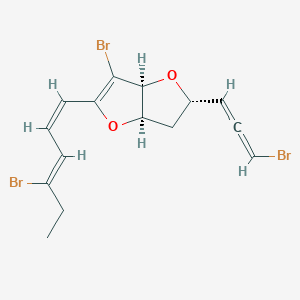
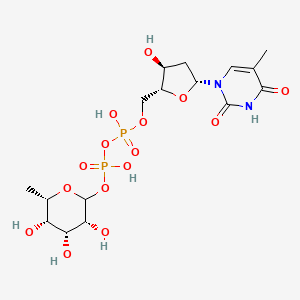
![[(3S,3aR,4R,5R,6R,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2R,3R)-2-hydroxy-3-methylpentanoate](/img/structure/B1261655.png)
